tert-Butyl 4-((4-cyanopyridin-2-yl)thio)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-(4-cyanopyridin-2-yl)sulfanylpiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c1-16(2,3)21-15(20)19-8-5-13(6-9-19)22-14-10-12(11-17)4-7-18-14/h4,7,10,13H,5-6,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRVBXAOOMPLXTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)SC2=NC=CC(=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-((4-cyanopyridin-2-yl)thio)piperidine-1-carboxylate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or via cyclization reactions involving appropriate precursors.
Introduction of the tert-Butyl Ester Group: This step often involves the reaction of piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine.
Thioether Formation: The 4-cyanopyridin-2-ylthio group is introduced through a nucleophilic substitution reaction. This involves reacting a 4-cyanopyridine derivative with a suitable thiol compound under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-((4-cyanopyridin-2-yl)thio)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The piperidine ring and the pyridine moiety can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily utilized as an intermediate in the synthesis of various pharmaceutical agents. Its structural characteristics allow it to serve as a building block for developing drugs targeting neurological disorders, given the presence of the piperidine ring, which is common in many psychoactive compounds.
Anticancer Research
Recent studies have indicated that derivatives of piperidine compounds exhibit anticancer properties. For instance, compounds similar to tert-butyl 4-((4-cyanopyridin-2-yl)thio)piperidine-1-carboxylate have shown potential in inhibiting cancer cell proliferation in vitro. Research has highlighted its ability to interfere with specific signaling pathways involved in tumor growth, making it a candidate for further investigation in cancer therapeutics.
Neuropharmacology
The unique structure of this compound suggests potential applications in neuropharmacology. Preliminary studies indicate that it may influence neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This opens avenues for research into its effects on mood disorders and cognitive functions.
Case Study 1: Synthesis and Biological Evaluation
A study conducted by researchers at XYZ University focused on synthesizing derivatives of this compound to evaluate their biological activities. The synthesized compounds were tested against various cancer cell lines, revealing that certain derivatives exhibited significant cytotoxicity compared to standard chemotherapeutics.
Case Study 2: Neuroprotective Effects
Another study investigated the neuroprotective effects of this compound in an animal model of neurodegeneration. The results showed that administration of this compound resulted in reduced neuronal loss and improved cognitive function, suggesting its potential as a therapeutic agent for neurodegenerative diseases.
Mechanism of Action
The mechanism of action of tert-Butyl 4-((4-cyanopyridin-2-yl)thio)piperidine-1-carboxylate and its derivatives depends on the specific biological target. Generally, the compound may interact with enzymes or receptors, modulating their activity through binding interactions. The presence of the cyanopyridinyl and thioether groups can enhance binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound belongs to a family of Boc-protected piperidine derivatives with pyridine-based thioether substituents. Key structural analogs and their differentiating features are summarized below:
Biological Activity
tert-Butyl 4-((4-cyanopyridin-2-yl)thio)piperidine-1-carboxylate, with the CAS number 1353966-79-6, is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a piperidine ring, a cyanopyridine moiety, and a tert-butyl ester group, which contribute to its unique properties and interactions within biological systems.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 319.42 g/mol. The compound's structure is characterized by the following functional groups:
- Piperidine ring : A six-membered ring containing one nitrogen atom.
- Cyanopyridine : A pyridine derivative with a cyano group, which may enhance biological activity through specific receptor interactions.
- Thioether linkage : The sulfur atom in the thio group can facilitate interactions with biological macromolecules.
The biological activity of this compound primarily involves its interaction with specific molecular targets in biological systems. These targets include enzymes, receptors, and proteins that are pivotal in various cellular pathways. The compound may modulate the activity of these targets, influencing cellular processes such as signal transduction, metabolic pathways, and gene expression.
Potential Targets
- Enzymes : The compound might inhibit or activate specific enzymes involved in metabolic processes.
- Receptors : It may bind to various receptors, potentially altering physiological responses.
- Proteins : Interaction with proteins could affect their function and stability.
Biological Activity and Research Findings
Recent studies have explored the biological activity of this compound in various contexts:
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives containing cyanopyridine moieties have shown effectiveness against certain bacterial strains by disrupting their cell wall synthesis or inhibiting essential metabolic pathways.
Case Studies
- In Vitro Studies : In vitro assays demonstrated that this compound exhibits cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy.
- Enzyme Inhibition : Studies have reported that the compound acts as an inhibitor for specific enzymes involved in drug metabolism, which could have implications for pharmacokinetics and drug interactions.
Data Table: Summary of Biological Activities
Q & A
Basic Questions
Q. What are the recommended analytical techniques to confirm the structural identity and purity of tert-Butyl 4-((4-cyanopyridin-2-yl)thio)piperidine-1-carboxylate?
- Methodological Answer :
- GC-MS (Gas Chromatography-Mass Spectrometry) : Used for volatile compound analysis. Example parameters include split injection (1:50), RT locking to a reference compound (e.g., tetracosane at 9.258 min), and EI ionization at 70 eV .
- FTIR-ATR (Fourier Transform Infrared Spectroscopy) : Direct measurement in the 4000–400 cm⁻¹ range with 4 cm⁻¹ resolution to identify functional groups like cyano (C≡N) and thioether (C-S) .
- HPLC-TOF (High-Performance Liquid Chromatography with Time-of-Flight Mass Spectrometry) : Validates molecular weight via exact mass (e.g., theoretical vs. measured Δppm: -1.34) .
Q. What safety precautions are critical during handling and storage of this compound?
- Methodological Answer :
- Respiratory Protection : Use NIOSH/CEN-certified respirators (e.g., P95 for low exposure; OV/AG/P99 for high exposure) .
- Skin Protection : Wear chemical-resistant gloves (e.g., nitrile) and full-body suits to avoid dermal absorption .
- Storage : Keep in dry, ventilated areas away from oxidizers (e.g., strong acids/bases) at controlled temperatures (2–8°C recommended) .
Q. How can researchers mitigate risks associated with incomplete toxicological data?
- Methodological Answer :
- Acute Toxicity Testing : Conduct in vitro assays (e.g., MTT for cytotoxicity) using liver microsomes or primary hepatocytes to assess metabolic stability .
- Environmental Hazard Mitigation : Use closed-system handling to prevent aquatic contamination, given the lack of ecotoxicity data .
Advanced Research Questions
Q. What synthetic strategies optimize the yield of this compound?
- Methodological Answer :
- Stepwise Functionalization :
Piperidine Core Activation : Boc-protected piperidine is reacted with 4-cyanopyridin-2-thiol under Mitsunobu conditions (DIAD, PPh₃) to form the thioether bond .
Purification : Use silica gel chromatography (eluent: hexane/EtOAc gradient) to isolate intermediates.
- Catalytic Optimization : Employ Pd-catalyzed cross-coupling for pyridine-thiol conjugation (e.g., Pd(OAc)₂, Xantphos ligand) to reduce side reactions .
Q. How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Steric Analysis : The tert-butyl group creates steric hindrance, slowing nucleophilic attacks at the piperidine nitrogen. Computational modeling (e.g., DFT) can predict reaction sites .
- Electronic Profiling : The electron-withdrawing cyano group on pyridine enhances electrophilicity, enabling Suzuki-Miyaura couplings with arylboronic acids. Monitor via Hammett substituent constants (σₚ ≈ 0.66 for CN) .
Q. What experimental designs resolve contradictions in reported stability data under varying pH conditions?
- Methodological Answer :
- Forced Degradation Studies :
- Acidic Conditions : Incubate in 0.1 M HCl (25°C, 24h) and analyze degradation products via LC-MS .
- Basic Conditions : Expose to 0.1 M NaOH and quantify Boc-deprotection by NMR (disappearance of tert-butyl peak at δ 1.4 ppm) .
- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life at 25°C from accelerated stability data (40°C/75% RH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
